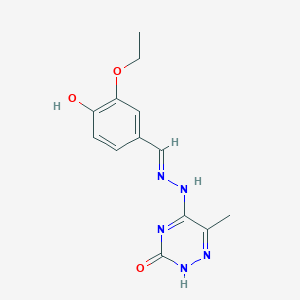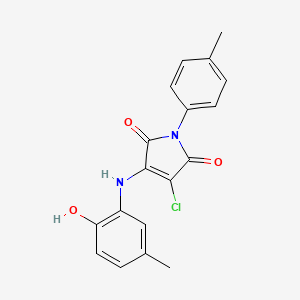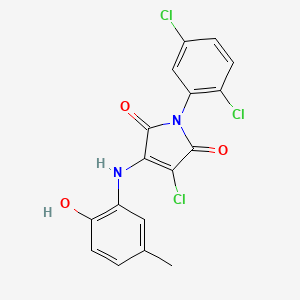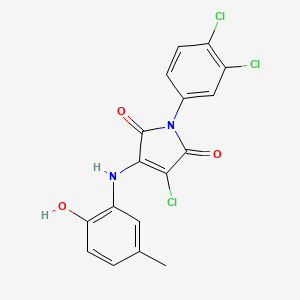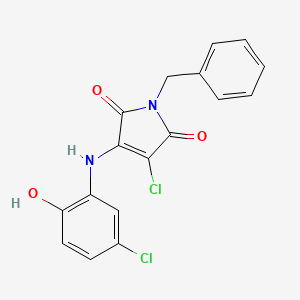
1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione is a synthetic organic compound characterized by its unique structure, which includes a pyrroledione core substituted with benzyl, chloro, and hydroxyanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroledione Core: The pyrroledione core can be synthesized through a cyclization reaction involving appropriate precursors such as aniline derivatives and maleic anhydride.
Substitution Reactions: The introduction of the benzyl and chloro groups can be achieved through nucleophilic substitution reactions. For instance, benzyl chloride and thionyl chloride can be used as reagents.
Coupling with Hydroxyaniline: The final step involves coupling the pyrroledione core with 5-chloro-2-hydroxyaniline under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Ammonia, thiols, and organic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrroledione derivatives.
Scientific Research Applications
1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.
Induction of Apoptosis: In cancer cells, it may induce apoptosis by interacting with cellular proteins that regulate cell death.
Comparison with Similar Compounds
1-Benzyl-3-chloro-4-(5-chloro-2-methoxyanilino)-2,5-pyrroledione: Similar structure but with a methoxy group instead of a hydroxy group.
1-Benzyl-3-chloro-4-(5-bromo-2-hydroxyanilino)-2,5-pyrroledione: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 1-Benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)-2,5-pyrroledione is unique due to the presence of both chloro and hydroxy groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-chloro-4-(5-chloro-2-hydroxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-6-7-13(22)12(8-11)20-15-14(19)16(23)21(17(15)24)9-10-4-2-1-3-5-10/h1-8,20,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKRERSOBCUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
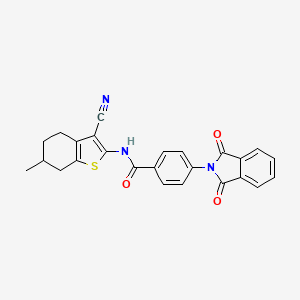
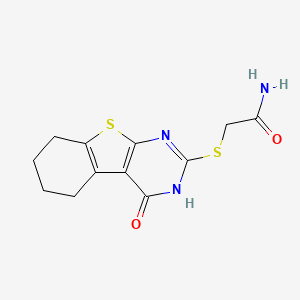
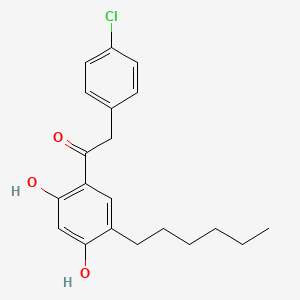
![Ethyl 4-[(3-acetylphenyl)amino]-6-chloroquinoline-3-carboxylate](/img/structure/B7743554.png)
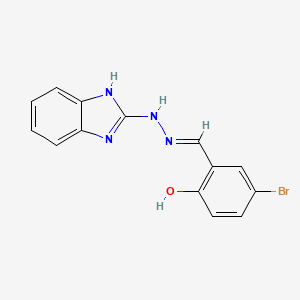
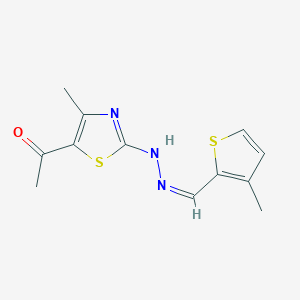
![2-amino-N-[(1Z)-(3-methoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7743569.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B7743583.png)
![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B7743589.png)
![5-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B7743590.png)
